3-Chloro-1,5-dimethyl-1h-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the chlorination of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that lack this functional group .
Properties
Molecular Formula |
C5H6Cl2N2O2S |
---|---|
Molecular Weight |
229.08 g/mol |
IUPAC Name |
3-chloro-1,5-dimethylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3 |
InChI Key |
HMMBADPPIXZONQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.